molecular formula C18H24N2O3S2 B2466043 (E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide CAS No. 879938-72-4

(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2466043
CAS No.: 879938-72-4
M. Wt: 380.52
InChI Key: UFTNEYPSVAJLBM-VHEBQXMUSA-N
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Description

“(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide” is a chemical compound. It is a derivative of thiazol-2-(3H)-ones . Thiazol-2-(3H)-ones are known to be involved in a variety of pathologies affecting the respiratory system .


Molecular Structure Analysis

The molecular structure of thiazol-2-(3H)-ones, which “this compound” is a derivative of, has been studied . Two-dimensional NMR spectroscopic techniques and tandem mass spectrometry have been used to assign the structure of the final compounds .

Scientific Research Applications

Herbicidal Activity

A study conducted by 杨子辉 and colleagues in 2017 explored the synthesis of N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides, a category to which the mentioned compound belongs. This research highlighted that these compounds exhibit moderate to excellent herbicidal activity against crabgrass and barnyard grass, indicating potential agricultural applications (杨子辉 et al., 2017).

Antifungal Activity

In 2008, A. Saeed and colleagues synthesized various N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides and tested them for antifungal activity. They found that these compounds exhibit low to moderate antifungal activity, suggesting their potential use in managing fungal infections (A. Saeed et al., 2008).

Anti-Inflammatory and Lipoxygenase Inhibition

A. Geronikaki and team in 2007 evaluated trimethylsiloxyalkyl and trialkylsilylalkyl thiazole derivatives for anti-inflammatory activity and lipoxygenase inhibiting properties. They discovered that some compounds in this category, including closely related structures to the query compound, showed significant anti-inflammatory activity and inhibited lipoxygenase activity, indicating potential therapeutic applications (A. Geronikaki et al., 2007).

Antiviral Activity

In research led by M. Zia in 2012, various arylthiazolyl carbohydrazide analogs were synthesized and evaluated against HIV. Although most compounds were inactive, some showed inhibition against HIV-1, suggesting potential applications in antiviral drug development (M. Zia et al., 2012).

Environmental Monitoring

A 2014 study by X. Wang and colleagues developed an electrochemical immunosensor using a related compound for detecting bisphenol A. This research demonstrates the potential of such compounds in environmental monitoring and pollutant detection (X. Wang et al., 2014).

Antibacterial and Antimicrobial Activity

Several studies have investigated the antibacterial and antimicrobial potential of thiazole derivatives. These studies indicate that compounds in this category, including those structurally related to the query compound, have significant activity against various bacterial and fungal strains, suggesting their use in treating infections (C. Bonde & N. J. Gaikwad, 2004).

Mechanism of Action

The mechanism of action of thiazol-2-(3H)-ones, which “(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide” is a derivative of, involves inhibiting the proteolytic activity of human neutrophil elastase (HNE), a potent serine protease .

Future Directions

The future directions for research on thiazol-2-(3H)-ones, which “(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide” is a derivative of, could involve further exploration of their biological activities . This could include investigating their potential as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive agents .

Properties

IUPAC Name

N-[3-(4-butylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-3-5-6-13-7-9-14(10-8-13)20-15-11-25(22,23)12-16(15)24-18(20)19-17(21)4-2/h7-10,15-16H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTNEYPSVAJLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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